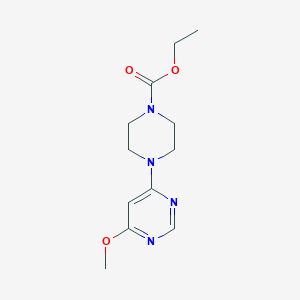![molecular formula C17H16N6O B15117320 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15117320.png)
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the coupling of the pyridine ring to the azetidine-triazole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
化学反応の分析
Types of Reactions
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one: This compound shares structural similarities with the triazole derivative but features a thiazolidinone ring instead of a triazole ring.
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their varied medicinal applications.
Uniqueness
2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, a pyridine ring, and an azetidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C17H16N6O |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O/c24-17(15-10-19-23(21-15)14-6-2-1-3-7-14)20-13-11-22(12-13)16-8-4-5-9-18-16/h1-10,13H,11-12H2,(H,20,24) |
InChIキー |
NFLZPSWXJMLSND-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=CC=CC=N2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B15117237.png)
![1-[5-(2-Aminoethyl)thiophen-2-yl]ethan-1-one hydrobromide](/img/structure/B15117247.png)
![Ethyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B15117257.png)
![2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15117263.png)
![2-cyclopropyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B15117271.png)
![4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15117279.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B15117287.png)
![2-(3-fluoro-4-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117295.png)

![2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15117307.png)
![9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15117318.png)
![4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B15117328.png)
![6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B15117332.png)

